![molecular formula C19H18Cl2N2O2S B2466254 2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole CAS No. 338967-20-7](/img/structure/B2466254.png)
2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole, also known as BDPI, is an imidazole derivative that has been used in a variety of scientific research applications. BDPI is a synthetic compound that has been used in the development of a number of drugs, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers synthesized and evaluated a range of imidazole and benzimidazole derivatives, assessing their biological activities across various medical contexts. For instance, imidazole derivatives have been studied for their potential antihypertensive properties, with some showing promising results in lowering mean arterial blood pressure in hypertensive rats (Touzeau et al., 2003). Similarly, benzimidazole derivatives have demonstrated inhibitory effects on certain enzymes in hepatic microsomes, suggesting their potential role in drug metabolism and interactions (Murray & Ryan, 1983).
Radiosynthesis and Drug Development
Imidazole derivatives have also been explored for their potential in radiopharmaceuticals, though challenges have been encountered in achieving specific binding and suitable in vivo imaging properties (Tanaka et al., 2006). The complex synthesis and evaluation of such compounds highlight their potential in advanced medical imaging techniques.
Mechanisms of Action and Anticancer Research
Imidazole and triazene derivatives have been synthesized and investigated for their anti-cancer activities, with some compounds demonstrating a broad spectrum of anti-tumor action. These studies provide insights into the mechanisms of action of these compounds and their potential in cancer treatment (Audette et al., 1973).
Analgesic and Antispasmodic Properties
Research on benzimidazole derivatives has revealed their potential in analgesic and antispasmodic applications. Specific compounds have shown significant analgesic activity, highlighting the importance of molecular structure in medicinal properties (Aydin et al., 2003).
Anticonvulsant and Neurological Research
Arylalkylimidazole derivatives have been explored for their anticonvulsant properties, with studies focusing on structure-activity relationships and the potential impact on cytochrome P-450 interactions. These findings are significant for the development of new antiepileptic drugs (Robertson et al., 1986).
Gastrointestinal and Metabolic Studies
Imidazole derivatives have been studied for their effects on gastric secretion and their potential anti-ulcer actions, contributing to our understanding of gastrointestinal pharmacology (Spasov et al., 1990).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2S/c1-24-9-10-25-18-12-17(15(20)11-16(18)21)23-8-7-22-19(23)26-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYBAUOTSDCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SCC3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.